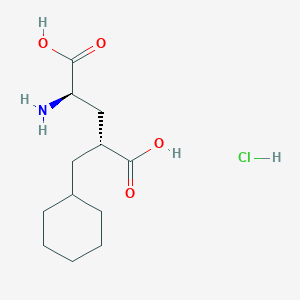
2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide is complex. The InChI code for this compound is 1S/C8H7F3N2O/c1-5-2-3-12-6 (4-5)13-7 (14)8 (9,10)11/h2-4H,1H3, (H,12,13,14) . This code provides a detailed description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Pharmaceutical Research
Compounds with trifluoroacetamide groups have been synthesized and evaluated for their potential in pharmaceutical research. For instance, derivatives of piperidine, such as those involved in the creation of imaging probes for 5-HT2A receptors, have been developed, indicating the relevance of similar structural motifs in the design of pharmaceutical agents (J. Prabhakaran et al., 2006).
Chemical Synthesis and Material Science
Research in chemical synthesis and material science often involves the manipulation of complex molecules, including those with fluorinated components. For example, the electrochemical fluorination of methyl cinnamates demonstrated the production of diastereoisomeric mixtures of fluorinated compounds, showcasing the utility of fluorine chemistry in creating novel materials and intermediates (W. Dmowski et al., 1997).
Analytical Chemistry and Mechanistic Studies
Compounds with fluorine atoms, such as difluoromethyl groups, have been utilized in analytical chemistry for probing molecular interactions, as demonstrated in the study of glycan-protein interactions using NMR spectroscopic analysis. The difluoroacetamide moiety served as a novel tag for detecting interactions that involve N-acetylated sugars, illustrating the significance of fluorine atoms in enhancing the sensitivity and specificity of analytical methods (L. Calle et al., 2015).
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQXQDZQKQGXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2748129.png)

![N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748134.png)





![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)



![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)
